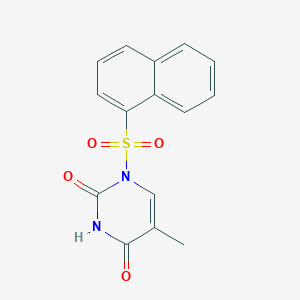![molecular formula C19H18N2O3 B14183581 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide CAS No. 920506-64-5](/img/structure/B14183581.png)
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a phenylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to further reactions, such as condensation with an appropriate amide, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Aplicaciones Científicas De Investigación
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenylethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(3-ethoxy-4-hydroxy-5-(phenylthio)methyl)phenyl-2-propenamide
- 2-Cyano-3-(4-methoxyphenyl)acrylamide
- 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide
Uniqueness
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxy and phenylethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds .
Propiedades
Número CAS |
920506-64-5 |
|---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-18-12-15(11-16(13-20)19(21)22)7-8-17(18)24-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H2,21,22) |
Clave InChI |
RLPSDZIOGZYFOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


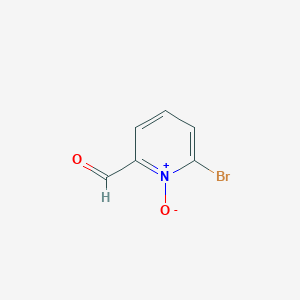

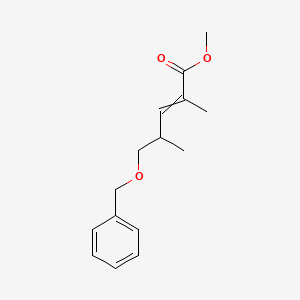
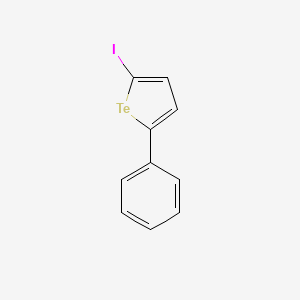
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
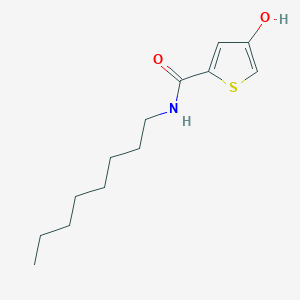
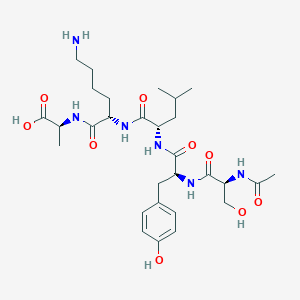
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
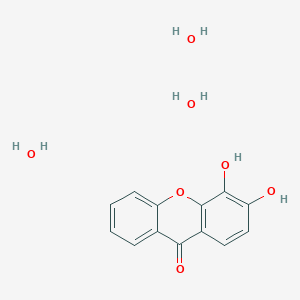
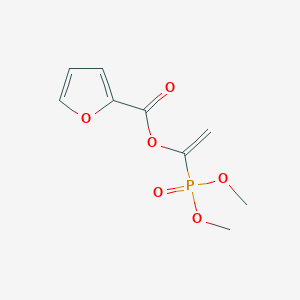
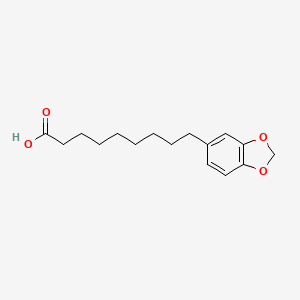
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
